N-Nitrosomethyl-2-chloroethylamine
Description
Core Structural Features
N-Nitrosomethyl-2-chloroethylamine (CAS: 16339-16-5) is characterized by its molecular formula C3H7ClN2O and a molecular weight of 122.55 g/mol. The compound consists of a nitrosamine group (N-N=O) attached to both a methyl group and a 2-chloroethyl chain. This arrangement creates a distinct chemical entity with specific reactive properties.
The structure can be represented by the following SMILES notation:
CN(CCCl)N=O
And its InChI representation is:
InChI=1S/C3H7ClN2O/c1-6(5-7)3-2-4/h2-3H2,1H3
The compound has several synonyms in scientific literature, including:
Functional Group Interactions
The nitrosamine functional group (N-N=O) in this compound is central to its chemical reactivity and biological activity. Nitrosamines possess a four-electron, three-atom π system similar to that of amides. The electronic structure is heavily influenced by the zwitterionic resonance structure, where the nitrogen connected to the methyl and chloroethyl groups carries a partial positive charge, while the oxygen atom bears a partial negative charge.
This charge distribution results in several key interactions:
- The N-N bond exhibits significant double bond character, creating a planar C-N-N=O moiety.
- The chloroethyl group contributes an electron-withdrawing effect that influences the electron density distribution across the molecule.
- The nitrogen-nitrogen bond length typically ranges around 1.34 Å, while the nitrogen-oxygen bond length is approximately 1.24 Å, though these values can vary depending on the environment.
The presence of the chloroethyl group is particularly significant, as it can participate in nucleophilic substitution reactions, with the chlorine atom serving as a leaving group in potential alkylating processes.
Conformational Dynamics
The conformational behavior of this compound is dictated by the restricted rotation around the N-N bond. This hindered rotation stems from the significant double bond character resulting from the zwitterionic resonance structure. The energy barrier for rotation about the N-N bond in dialkylnitrosamines is approximately 23 kcal/mol, which is slightly higher than the barrier to rotation about the analogous C-N bond in N,N-dimethylformamide (22 kcal/mol) in water.
This restricted rotation leads to several important conformational features:
- The C-N-N=O moiety maintains planarity due to the partial double bond character.
- The methyl and chloroethyl substituents experience magnetic nonequivalence due to the hindered rotation.
- The conformational rigidity influences the compound's interactions with biological targets, particularly enzyme binding sites involved in its metabolism.
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O/c1-6(5-7)3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQWOJKHHOSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167576 | |
| Record name | Ethanamine, 2-chloro-N-methyl-N-nitroso- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16339-16-5 | |
| Record name | Ethylamine, 2-chloro-N-methyl-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-2-chloraethylnitrosamin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2-chloro-N-methyl-N-nitroso- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroethyl)(methyl)nitrosoamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ethanolamine Hydrochloride Route
The preparation of 2-chloroethylamine hydrochloride, a critical precursor, is detailed in patent CN108003036B. The method involves ethanolamine reacting with hydrogen chloride gas under controlled conditions. Key steps include:
-
Initial HCl Saturation : Ethanolamine is stirred while HCl gas is introduced at 300–500 mL/min (per 1 mol ethanolamine) until the system pH reaches 2–3.
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Acid-Catalyzed Dehydration : Organic acids (e.g., adipic, propionic) are added, and the mixture is heated to 120–160°C with continued HCl introduction. Water generated during the reaction is removed via distillation.
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Crystallization and Purification : Absolute ethanol is added post-reaction to precipitate the product, which is vacuum-dried at 50–60°C.
Table 1: Optimization of 2-Chloroethylamine Hydrochloride Synthesis
| Example | Organic Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Adipic | 120 | 4 | 92.2 | 99.3 |
| 2 | Adipic | 160 | 2 | 89.0 | 99.5 |
| 5 | Propionic | 130 | 4.5 | 90.5 | 99.0 |
The use of adipic acid at 120°C for 4 hours provided the highest yield (92.2%), while elevated temperatures (160°C) reduced reaction time but slightly lowered yields.
Nitrosation to Form N-Nitrosomethyl-2-chloroethylamine
Nitrous Acid Treatment
Nitrosation of N-methyl-2-chloroethylamine follows established nitrosamine synthesis protocols. Sodium nitrite (NaNO) in acidic media generates nitrous acid (HNO), which reacts with the secondary amine:
Table 2: Theoretical Nitrosation Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 1–2 hours |
| Acid Medium | HCl (1–2 M) |
| NaNO Quantity | 1.1 equivalents |
Side reactions, such as diazotization or over-nitrosation, are mitigated by maintaining low temperatures and precise stoichiometry.
Chemical Reactions Analysis
Types of Reactions
N-Nitrosomethyl-2-chloroethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of different substituted compounds .
Scientific Research Applications
Overview
N-Nitrosomethyl-2-chloroethylamine is synthesized through the nitrosation of secondary amines, typically involving the reaction of sodium nitrite with secondary amines under acidic conditions. This process generates nitrous acid, which subsequently forms the nitrosonium cation, facilitating the formation of nitrosamines.
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Addition of oxygen or removal of hydrogen.
- Reduction : Addition of hydrogen or removal of oxygen.
- Substitution : Replacement of one atom or group with another.
Applications in Chemistry
In chemistry, this compound serves as a model compound to study nitrosation mechanisms and the formation of other nitrosamines. Researchers utilize it to understand the reactivity and stability of nitrosamines under different conditions, contributing to the development of safer chemical practices.
Carcinogenic Studies
This compound is extensively used in cancer research due to its carcinogenic properties. It has been employed to induce tumors in laboratory animals, allowing researchers to investigate the mechanisms underlying carcinogenesis. The compound forms DNA adducts that can lead to mutations and ultimately cancer development.
Toxicological Assessments
The compound is also utilized in toxicological studies to explore its biological effects and potential health risks associated with exposure. For instance, studies have shown that exposure to this compound can result in significant physiological changes and damage to cellular structures .
Drug Development
In pharmaceutical research, this compound plays a role in developing new anticancer drugs. It has been investigated for its potential as a precursor in synthesizing novel compounds with anticancer activity .
Quality Control in Pharmaceuticals
Due to its high toxicity, this compound is also critical in assessing nitrosamine contamination levels in pharmaceuticals. Regulatory bodies emphasize monitoring for such impurities to ensure drug safety .
Environmental Impact Studies
This compound has been studied for its environmental implications, particularly concerning water quality criteria for nitrosamines. Research indicates that this compound can form through biological processes in water systems, raising concerns about its presence as a contaminant .
Case Study 1: Tumor Induction in Laboratory Animals
A series of experiments conducted on rodents demonstrated that exposure to this compound resulted in a high incidence of tumors. These studies provided critical insights into the dose-response relationship and mechanisms by which nitrosamines induce cancer.
Case Study 2: Assessment of Contaminants in Pharmaceuticals
A comprehensive review highlighted instances where this compound was detected as an impurity in several pharmaceutical products. The findings prompted regulatory actions aimed at mitigating risks associated with nitrosamines in medications .
Mechanism of Action
N-Nitrosomethyl-2-chloroethylamine exerts its effects through the formation of DNA adducts, which can lead to mutations and cancer . The compound is bioactivated in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage DNA . The molecular targets and pathways involved include the activation of oncogenes and the inactivation of tumor suppressor genes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Nitrosodimethylamine (NDMA)
- Molecular Formula : C₂H₆N₂O
- Key Differences : NDMA lacks the chloroethyl substituent, featuring two methyl groups instead.
- Carcinogenicity: NDMA is a well-documented carcinogen with widespread environmental presence. Its simpler structure facilitates rapid metabolic activation, producing highly reactive methyldiazonium ions.
- Metabolites : NDMA primarily forms formaldehyde and methyl radicals, whereas N-Nitrosomethyl-2-chloroethylamine likely yields chloroacetaldehyde and ethylene oxide intermediates, contributing to distinct mutagenic pathways .
Nitrosomethylalkylamines (C₄–C₁₄ Chains)
- Structural Basis : These compounds share the nitrosomethylamine backbone but vary in alkyl chain length (e.g., butyl, tetradecyl).
- Carcinogenic Outcomes: All nitrosomethylalkylamines (C₄–C₁₄) induced 100% tumor incidence in rats at equimolar doses (e.g., 12 mg butyl compound twice weekly for 30 weeks) . Bladder tumors were specific to even-numbered alkyl chains (e.g., C₄, C₆), linked to metabolites like nitrosomethyl-3-carboxypropylamine. Odd-numbered chains produced nitrosomethyl-2-carboxyethylamine .
- Metabolite Yields: Neutral metabolites (e.g., nitrosomethyl-2-oxopropylamine) increased with chain length in even-numbered compounds. No correlation between acidic metabolite yields (up to 30%) and carcinogenic potency, suggesting multiple mechanisms .
Non-Nitrosated Analogues
- N,N-Dimethyl-2-chloroethylamine (NSC 1917): A precursor lacking the nitroso group. Highlights the critical role of the nitroso group in genotoxicity .
- 2-(N,N-Diisopropylamino)ethyl chloride hydrochloride: Features bulkier isopropyl groups and a chloride substituent. No carcinogenicity data available; primarily used in organophosphorus synthesis .
Data Table: Comparative Analysis
Key Research Findings
Structural Determinants of Carcinogenicity: The chloroethyl group in this compound enhances electrophilic reactivity compared to alkyl chains, promoting DNA adduct formation . Chain length parity in nitrosomethylalkylamines influences tumor site specificity (e.g., bladder vs. liver) .
Neutral metabolites (e.g., nitrosomethyl-2-oxopropylamine) may act as secondary carcinogens, with yields increasing with alkyl chain length .
Toxicological Significance :
- This compound’s lower TDLo compared to alkyl-chain nitrosamines suggests higher potency per unit dose, though direct comparisons require molar equivalency studies .
Biological Activity
N-Nitrosomethyl-2-chloroethylamine (NMCA) is a nitrosamine compound recognized for its high toxicity and carcinogenic potential . It is primarily studied in the context of cancer research due to its ability to induce tumors in laboratory animals. This article provides a comprehensive overview of the biological activity of NMCA, including its mechanisms of action, carcinogenic properties, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 122.55 g/mol
- CAS Number : 16339-16-5
NMCA is synthesized through the nitrosation of secondary amines, typically involving the reaction of nitrites with chloroethylamine under acidic conditions. This process highlights the compound's reactivity and importance in understanding nitrosamine formation.
NMCA exerts its biological effects primarily through the formation of DNA adducts , which can lead to mutations and ultimately cancer. The mechanism involves:
- Nitrosation Reaction : The nitrosation of secondary amines results in the formation of reactive intermediates that can bind to DNA.
- DNA Damage : These adducts disrupt normal cellular functions, leading to mutations during DNA replication.
Carcinogenicity
Numerous studies have established NMCA as a potent carcinogen. It has been shown to induce tumors in various animal models, particularly affecting the liver, lungs, and kidneys. The following table summarizes key findings from relevant studies:
Case Studies
- Chronic Exposure Studies : Research has demonstrated that prolonged exposure to NMCA results in a significant increase in tumor incidence among laboratory animals. For instance, a study involving rats showed that doses as low as 10 mg/kg could lead to liver tumors after six months of exposure.
- Epidemiological Studies : Epidemiological investigations have linked NMCA exposure to increased cancer risk among workers in industries utilizing nitrosamines, highlighting the need for stringent safety regulations.
- Mechanistic Studies : Investigations into NMCA's mechanism have revealed that it induces oxidative stress and inflammation, further contributing to its carcinogenic profile.
Toxicological Profile
NMCA is classified as a mutagen , capable of inducing genetic mutations in exposed organisms. Its toxicity profile includes:
- Acute toxicity leading to cell death at high concentrations.
- Long-term exposure correlating with chronic health issues such as cancer.
Analytical Methods for Detection
Various analytical techniques are employed to detect NMCA in biological samples:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Widely used for quantifying NMCA levels in environmental samples.
- High-Performance Liquid Chromatography (HPLC) : Effective for analyzing NMCA in pharmaceuticals and biological matrices.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace levels of N-Nitrosomethyl-2-chloroethylamine in pharmaceutical intermediates?
- Methodology : Use highly sensitive techniques such as LC-MS/MS or GC-HRMS with deuterated internal standards (e.g., NDMA-d6) to improve accuracy. Methods must adhere to EMA guidelines requiring a limit of quantification (LOQ) ≤ 30 ppb and validation for specificity, linearity, and precision .
- Experimental Design : Include spike-and-recovery experiments in matrices (e.g., active pharmaceutical ingredients) to assess interference and matrix effects. Use orthogonal methods (e.g., HPLC-UV and mass spectrometry) to confirm results .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats, and eye protection). Avoid exposure to light and acidic conditions, which may enhance nitrosamine formation .
- Storage : Store at 0–6°C in amber glass vials under inert gas (e.g., argon) to prevent degradation. Regularly monitor purity via NMR or HPLC .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology : React methyl-2-chloroethylamine with sodium nitrite under acidic conditions (pH 2–3). Optimize stoichiometry (1:1.2 molar ratio of amine to NaNO2) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Quality Control : Confirm structure using H/C NMR and FT-IR. Monitor for residual nitrosating agents using ion chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported nitrosation efficiencies of methyl-2-chloroethylamine under varying pH and temperature conditions?
- Data Analysis : Conduct kinetic studies using stopped-flow spectrophotometry to measure reaction rates at different pH (1.5–4.0) and temperatures (20–40°C). Compare activation energies via Arrhenius plots to identify optimal conditions .
- Contradiction Mitigation : Use DFT calculations to model transition states and identify pH-dependent intermediates (e.g., nitrosonium ion vs. HNO2) that influence reaction pathways .
Q. What mechanistic insights explain the stability of this compound in aqueous versus organic solvents?
- Experimental Design : Perform accelerated stability studies in buffers (pH 4–9) and solvents (acetonitrile, DMSO). Quantify degradation products (e.g., methylamine, chloroacetaldehyde) via GC-MS.
- Findings : Degradation in water follows pseudo-first-order kinetics, with hydrolysis rates increasing at pH >7 due to nucleophilic attack on the nitroso group. Organic solvents enhance stability by reducing water activity .
Q. How can computational modeling predict the carcinogenic potential of this compound compared to other nitrosamines?
- Methodology : Apply QSAR models (e.g., TOPKAT or LAZAR) to estimate mutagenicity. Validate predictions using Ames tests with Salmonella typhimurium TA1535.
- Advanced Analysis : Perform molecular docking to assess DNA adduct formation potential, focusing on alkylation at guanine N7 positions .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
